(4-Methoxyphenyl)(oxan-4-yl)methanamine
Overview
Description
(4-Methoxyphenyl)(oxan-4-yl)methanamine is a chemical compound with the molecular formula C13H19NO2. It is also known by its IUPAC name, (4-methoxyphenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride . This compound is characterized by the presence of a methoxyphenyl group and an oxan-4-yl group attached to a methanamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)(oxan-4-yl)methanamine typically involves the reaction of 4-methoxybenzaldehyde with tetrahydro-2H-pyran-4-ylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride . The reaction conditions often include solvents like methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar reductive amination processes are scaled up using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)(oxan-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The methanamine group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(4-Methoxyphenyl)(oxan-4-yl)methanamine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)(oxan-4-yl)methanamine is not well-characterized. it is believed to interact with various molecular targets, including enzymes and receptors, through its methoxyphenyl and oxan-4-yl groups. These interactions may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride: Similar in structure but with different substituents.
(4-Methoxyphenyl)(morpholin-4-yl)methanamine: Contains a morpholine ring instead of an oxan-4-yl group.
Uniqueness
(4-Methoxyphenyl)(oxan-4-yl)methanamine is unique due to the presence of both a methoxyphenyl group and an oxan-4-yl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-methoxyphenyl)-(oxan-4-yl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-4-2-10(3-5-12)13(14)11-6-8-16-9-7-11/h2-5,11,13H,6-9,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVQOCJNKXAXSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2CCOCC2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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